Ledipasvir hydrochloride
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Overview
Description
Ledipasvir hydrochloride is a direct-acting antiviral agent used in combination therapy to treat chronic Hepatitis C Virus (HCV) infection. It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions . This compound is effective against multiple HCV genotypes, including 1a, 1b, 4a, and 5a .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ledipasvir hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the coupling of these intermediates under specific reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ledipasvir hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted analogs of this compound .
Scientific Research Applications
Ledipasvir hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Investigated for its effects on viral replication and protein interactions.
Industry: Employed in the development of pharmaceutical formulations and quality control studies.
Mechanism of Action
Ledipasvir hydrochloride exerts its antiviral effects by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and assembly. The inhibition of NS5A prevents the formation of the replication complex, thereby halting the production of new viral particles . Although the exact mechanism is not fully understood, it is believed to involve the prevention of hyperphosphorylation of NS5A .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with Ledipasvir hydrochloride.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broader spectrum of activity compared to this compound.
Uniqueness
This compound is unique in its high barrier to resistance and its effectiveness against multiple HCV genotypes. Its combination with sofosbuvir (marketed as Harvoni) has revolutionized the treatment of HCV by providing a highly effective, well-tolerated, and short-duration therapy .
Properties
Molecular Formula |
C49H55ClF2N8O6 |
---|---|
Molecular Weight |
925.5 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1 |
InChI Key |
DDPFJRIMZUVTQU-NDANSHMASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Origin of Product |
United States |
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